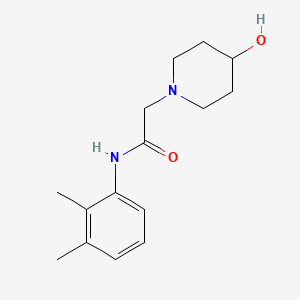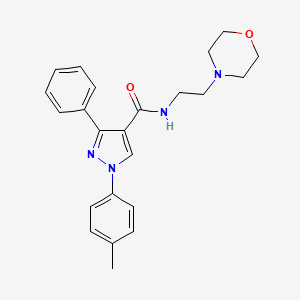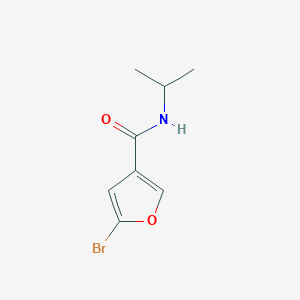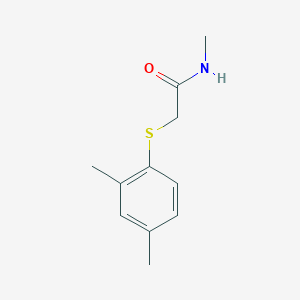
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide, commonly known as HPP-22, is a chemical compound that belongs to the piperidine class of compounds. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of HPP-22 is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in synaptic plasticity and plays a crucial role in learning and memory processes. By modulating the activity of this receptor, HPP-22 may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
HPP-22 has been shown to improve memory and learning in animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, it has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using HPP-22 in lab experiments is its high potency and selectivity for the AMPA receptor. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation is that HPP-22 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on HPP-22. One area of interest is its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its potential use in the treatment of addiction, particularly for drugs that act on the AMPA receptor such as cocaine and amphetamines. Additionally, further research is needed to fully understand the mechanism of action of HPP-22 and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of HPP-22 involves the reaction of 4-hydroxyphenylpiperidine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain HPP-22 in its pure form.
Scientific Research Applications
HPP-22 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on memory and learning, making it a potential treatment for Alzheimer's disease and other cognitive disorders. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)11-17-16(20)18-9-7-14(8-10-18)13-3-5-15(19)6-4-13/h3-6,12,14,19H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPUUGYOLPCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)






![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
